molecular formula C13H15N3O3 B7582200 N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide

N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide

Cat. No. B7582200
M. Wt: 261.28 g/mol
InChI Key: NDANRTZBLNQEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the late 1990s and has since been investigated for its potential as a cancer treatment.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of interferon-alpha, tumor necrosis factor-alpha, and other cytokines that are involved in the immune response. These cytokines have been shown to induce tumor necrosis and inhibit tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, inhibit tumor growth, and inhibit the growth of new blood vessels. DMXAA has also been shown to activate the immune system and induce cytokine production. In addition, DMXAA has been shown to have anti-inflammatory properties and has been investigated for its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using DMXAA in lab experiments include its high potency and selectivity for tumor cells, as well as its ability to induce tumor necrosis and inhibit tumor growth. However, DMXAA has some limitations, including its relatively short half-life and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of DMXAA. One direction is the investigation of its potential as an anti-angiogenic agent, as it has been shown to inhibit the growth of new blood vessels. Another direction is the investigation of its potential as an anti-inflammatory agent, as it has been shown to have anti-inflammatory properties. Additionally, the development of DMXAA derivatives with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research. Finally, the investigation of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy, is an important area of future research.

Synthesis Methods

DMXAA can be synthesized through several methods, including the reaction of 3,6-dichloropyridazine with 3-aminopiperidine-2,6-dione and subsequent reaction with 2-(methylamino)benzoic acid. Alternatively, DMXAA can be synthesized through the reaction of 3,6-dichloropyridazine with 2-(methylamino)benzoic acid and subsequent reaction with 3-aminopiperidine-2,6-dione. Both methods result in the formation of DMXAA with high yield and purity.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and breast cancer. DMXAA has also been investigated for its potential as an anti-angiogenic agent, as it inhibits the growth of new blood vessels that are necessary for tumor growth and survival.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-14-9-5-3-2-4-8(9)12(18)15-10-6-7-11(17)16-13(10)19/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDANRTZBLNQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.